molecular formula C8H8ClFO2 B15231394 (4-Chloro-2-fluoro-5-methoxyphenyl)methanol

(4-Chloro-2-fluoro-5-methoxyphenyl)methanol

Cat. No.: B15231394
M. Wt: 190.60 g/mol
InChI Key: MXARVJRNGRVECY-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8ClFO2 It is a derivative of phenol, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups, and a methanol group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a substituted benzene ring, followed by the reduction of the acyl group to an alcohol. The specific conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-fluoro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
  • (5-Chloro-2-fluoro-4-methoxyphenyl)methanol
  • (4-Fluoro-2-methoxyphenyl)methanol

Comparison: Compared to these similar compounds, (4-Chloro-2-fluoro-5-methoxyphenyl)methanol is unique due to its specific substitution pattern. The combination of chlorine, fluorine, and methoxy groups provides distinct chemical properties, such as increased reactivity and specific binding affinities. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

(4-chloro-2-fluoro-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3

InChI Key

MXARVJRNGRVECY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)Cl

Origin of Product

United States

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